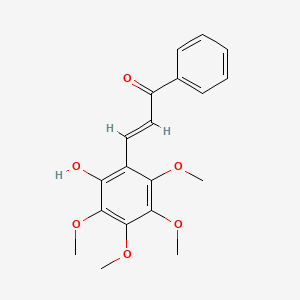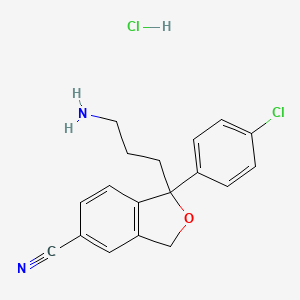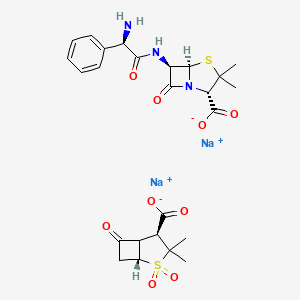
Ampicillin/sulbactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampicillin/sulbactam is a combination medication consisting of the antibiotic ampicillin and the beta-lactamase inhibitor sulbactam. Ampicillin is a penicillin-derived antibiotic that targets a broad spectrum of bacterial infections, while sulbactam inhibits beta-lactamase enzymes produced by bacteria, thereby preventing the degradation of ampicillin. This combination is particularly effective against beta-lactamase-producing bacteria, making it a valuable treatment option for various infections .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- The industrial production of this compound involves the combination of ampicillin sodium and sulbactam sodium in a sterile environment to form a dry powder for injection. This mixture is then reconstituted with a suitable solvent before administration .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Used in the synthesis of sulbactam.
Acylating Agents: Used in the synthesis of ampicillin.
Major Products:
- The primary products of these reactions are ampicillin and sulbactam, which are combined to form the final therapeutic compound .
Chemistry:
- This compound is used in research to study the mechanisms of beta-lactamase inhibition and antibiotic resistance .
Biology:
- It is employed in microbiological studies to evaluate the efficacy of antibiotics against resistant bacterial strains .
Medicine:
- Clinically, this compound is used to treat a variety of infections, including those caused by beta-lactamase-producing bacteria. It is particularly effective against infections caused by Acinetobacter baumannii .
Industry:
Wirkmechanismus
Ampicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption weakens the bacterial structure, leading to cell lysis and death . Sulbactam enhances the efficacy of ampicillin by inhibiting beta-lactamase enzymes, which would otherwise degrade ampicillin . Together, they target penicillin-binding proteins and beta-lactamase enzymes, ensuring the antibiotic remains effective against resistant bacteria .
Vergleich Mit ähnlichen Verbindungen
Amoxicillin/clavulanic acid: Another combination of a penicillin-derived antibiotic and a beta-lactamase inhibitor.
Piperacillin/tazobactam: A combination used for more severe infections, particularly those caused by Pseudomonas aeruginosa.
Uniqueness:
- Ampicillin/sulbactam is unique in its specific targeting of beta-lactamase-producing bacteria, making it particularly effective in treating infections where other antibiotics may fail .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and clinicians can better utilize this compound to combat bacterial infections effectively.
Eigenschaften
CAS-Nummer |
117060-71-6 |
|---|---|
Molekularformel |
C24H30N4Na2O9S2 |
Molekulargewicht |
628.6 g/mol |
IUPAC-Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.C8H11NO5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12);;/t9-,10-,11+,14-;5-,6+;;/m11../s1 |
InChI-Schlüssel |
MWBFWOYZSJLWIO-UBWQYZJSSA-N |
SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+] |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


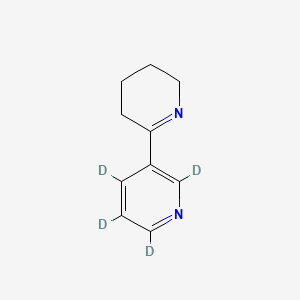
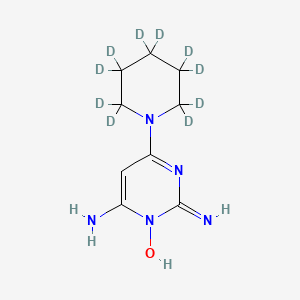
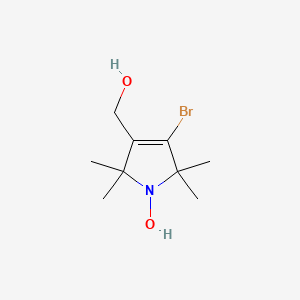
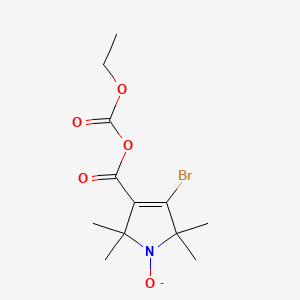
![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)

![2-sec-Butyl-d5-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one](/img/structure/B561997.png)
![4-Nitrophenyl 2-acetamido-2-deoxy-3-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B561998.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B561999.png)
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
